1-Hydroxy-6-azabenzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-6-azabenzotriazole (HOAt) is an organic compound that is widely used in chemical synthesis as an additive to improve the efficiency of peptide coupling reactions. HOAt is a white crystalline powder that is soluble in water and organic solvents. It has a molecular formula of C6H5N3O and a molecular weight of 135.12 g/mol.
Scientific Research Applications
1-Hydroxy-6-azabenzotriazole is primarily used in peptide synthesis as an additive to improve the efficiency of coupling reactions. It has been shown to increase the yield and purity of peptides and reduce the formation of side products. 1-Hydroxy-6-azabenzotriazole is also used in the synthesis of other organic compounds, such as heterocycles and natural products. Additionally, 1-Hydroxy-6-azabenzotriazole has been studied for its potential use in drug discovery and development. It has been shown to enhance the activity of certain drugs and improve their pharmacokinetic properties.
Mechanism Of Action
1-Hydroxy-6-azabenzotriazole acts as a nucleophilic catalyst in peptide coupling reactions. It reacts with the carboxyl group of the amino acid to form an acyl-azolium intermediate, which is more reactive than the carboxyl group alone. This intermediate then reacts with the amino group of the next amino acid to form a peptide bond. 1-Hydroxy-6-azabenzotriazole also prevents the formation of side products, such as diketopiperazines and anhydrides, by reacting with the intermediates that lead to their formation.
Biochemical And Physiological Effects
1-Hydroxy-6-azabenzotriazole is not known to have any significant biochemical or physiological effects in humans or animals. It is considered to be a safe and non-toxic compound when handled properly.
Advantages And Limitations For Lab Experiments
1-Hydroxy-6-azabenzotriazole has several advantages for use in lab experiments. It is a highly efficient catalyst that can improve the yield and purity of peptides and other organic compounds. It is also relatively inexpensive and easy to use. However, 1-Hydroxy-6-azabenzotriazole has some limitations, such as its sensitivity to moisture and air, which can reduce its effectiveness. It also has a strong odor that can be unpleasant to work with.
Future Directions
There are several future directions for research on 1-Hydroxy-6-azabenzotriazole. One area of interest is the development of new methods for the synthesis of 1-Hydroxy-6-azabenzotriazole and related compounds. Another area is the study of the mechanism of action of 1-Hydroxy-6-azabenzotriazole and its interactions with other compounds. Additionally, 1-Hydroxy-6-azabenzotriazole could be studied for its potential use in drug discovery and development, particularly in the development of new peptide-based drugs. Finally, the use of 1-Hydroxy-6-azabenzotriazole in other areas of organic synthesis, such as the synthesis of natural products and materials, could be explored.
properties
CAS RN |
185839-72-9 |
---|---|
Product Name |
1-Hydroxy-6-azabenzotriazole |
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
3-hydroxytriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C5H4N4O/c10-9-5-3-6-2-1-4(5)7-8-9/h1-3,10H |
InChI Key |
AEJUQXPVZOLXOO-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1N=NN2O |
Canonical SMILES |
C1=CN=CC2=C1N=NN2O |
synonyms |
3H-1,2,3-Triazolo[4,5-c]pyridine,3-hydroxy-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.